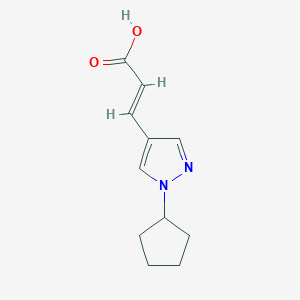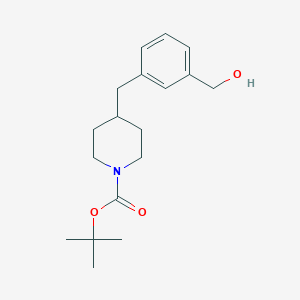![molecular formula C12H21N3 B1485214 4-[1-(butan-2-il)-1H-pirazol-4-il]piperidina CAS No. 2091731-54-1](/img/structure/B1485214.png)
4-[1-(butan-2-il)-1H-pirazol-4-il]piperidina
Descripción general
Descripción
4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine is a useful research compound. Its molecular formula is C12H21N3 and its molecular weight is 207.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis y aplicaciones farmacológicas
Los derivados de piperidina, incluido “4-[1-(butan-2-il)-1H-pirazol-4-il]piperidina”, son cruciales en el diseño de fármacos debido a su presencia en diversas clases farmacéuticas. La síntesis de estos compuestos implica intrincadas reacciones intra e intermoleculares, lo que lleva a una variedad diversa de derivados como piperidinas y piperidinonas sustituidas . Estos derivados se exploran por sus potenciales actividades farmacológicas, incluido su papel como bloques de construcción en el desarrollo de nuevos fármacos medicinales.
Propiedades anticancerígenas
Estudios recientes se han centrado en el potencial anticancerígeno de los derivados de piperidina. Por ejemplo, se han sintetizado y evaluado compuestos de N-(piperidina-4-il)benzamida por sus efectos citotóxicos contra las células cancerosas. La presencia de grupos funcionales específicos en estos derivados se ha relacionado con una mayor actividad anticancerígena .
Actividad antituberculosa
En la búsqueda de agentes antituberculosos efectivos, se han diseñado y sintetizado nuevos derivados de piperidina. Estos compuestos se evalúan por su actividad contra Mycobacterium tuberculosis, la bacteria responsable de la tuberculosis .
Propiedades
IUPAC Name |
4-(1-butan-2-ylpyrazol-4-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-3-10(2)15-9-12(8-14-15)11-4-6-13-7-5-11/h8-11,13H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWDVHCIINJDPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C=N1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine hydrochloride](/img/structure/B1485133.png)
![(2E)-3-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485135.png)

![(2E)-3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485137.png)
![7-Oxa-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1485142.png)
![1-[(1-Fluorocyclohexyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1485144.png)

![2-[2-(Piperidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1485147.png)

![tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate](/img/structure/B1485152.png)

![Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate hydrochloride](/img/structure/B1485154.png)
